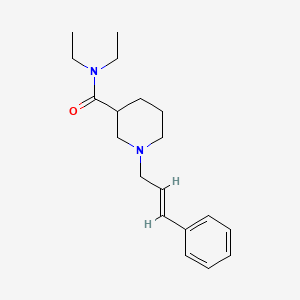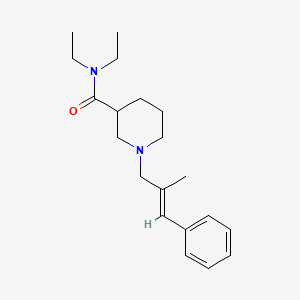
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone
説明
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用機序
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone acts as a competitive inhibitor of the glutamate transporter, binding to the substrate-binding site and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context. The mechanism of action of 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone has been extensively studied using electrophysiological and biochemical techniques.
Biochemical and Physiological Effects:
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone has been shown to have a range of biochemical and physiological effects in the brain. It can increase the excitability of neurons, leading to enhanced synaptic transmission and plasticity. However, excessive glutamate release can also lead to excitotoxicity, which can cause neuronal damage and death. 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone has also been shown to have effects on other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its therapeutic potential.
実験室実験の利点と制限
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone has several advantages for use in lab experiments. It is a highly selective inhibitor of glutamate transporters, which allows for precise modulation of glutamate levels in the brain. It has also been shown to have good pharmacokinetic properties, making it a viable compound for in vivo studies. However, 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone also has some limitations, such as its potential for toxicity at high doses and its lack of selectivity for specific glutamate transporter subtypes.
将来の方向性
There are several future directions for research on 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone on neuronal function and plasticity. Additionally, 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone may have potential applications in the treatment of psychiatric disorders such as depression and anxiety, which could be explored in future studies.
Conclusion:
In conclusion, 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone is a potent and selective inhibitor of glutamate transporters that has gained significant attention in the scientific community for its potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone may lead to the development of novel treatments for neurological and psychiatric disorders.
科学的研究の応用
3-benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. It has been shown to inhibit glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate in the brain. Glutamate is a key player in the excitatory neurotransmission system, and its dysregulation has been implicated in various neurological disorders.
特性
IUPAC Name |
3-benzyl-4-(2,4,5-trifluorobenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-13-10-15(21)14(20)9-12(13)18(25)23-7-6-22-17(24)16(23)8-11-4-2-1-3-5-11/h1-5,9-10,16H,6-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBNTKHFDXKTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-(2,4,5-trifluorobenzoyl)-2-piperazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,5-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B3851380.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-1-propen-1-yl]aniline](/img/structure/B3851382.png)
![ethyl 4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinecarboxylate](/img/structure/B3851397.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B3851405.png)
![(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)

![1-(2-{[4'-(methylsulfonyl)biphenyl-2-yl]oxy}ethyl)-1H-imidazole](/img/structure/B3851442.png)
![6,8-dichloro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851450.png)

![6,8-dichloro-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851477.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-methylphenyl)piperazine](/img/structure/B3851488.png)